

# Application Note: Synthesis and Characterization of Domperidone Maleate Nanoparticles

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## Compound of Interest

Compound Name: Domperidone (maleate)

Cat. No.: B8063556

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## Abstract & Introduction

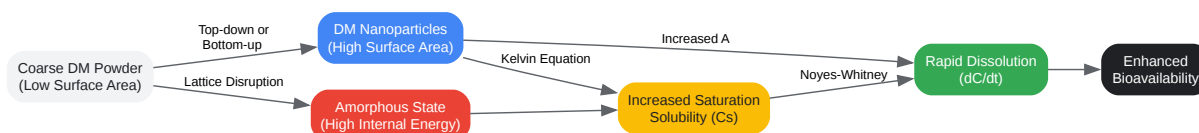
Domperidone Maleate (DM) is a specific peripheral dopamine

-receptor antagonist used as an antiemetic. Despite its therapeutic efficacy, DM is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This poor solubility results in dissolution-limited absorption, leading to low and erratic bioavailability (~13-17%).[2]

This Application Note provides a rigorous technical guide for synthesizing DM nanoparticles to overcome these limitations. By reducing particle size to the sub-micron range, we exploit the Noyes-Whitney equation, increasing the specific surface area and saturation solubility (via amorphization), thereby enhancing the dissolution rate.

## The Mechanistic Logic

The transition from micro- to nanoparticles fundamentally alters the hydrodynamic boundary layer surrounding the drug particle.



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Figure 1: Mechanistic pathway of solubility enhancement via nanonization and amorphization.

## Materials & Equipment

To ensure reproducibility, use pharmaceutical-grade excipients.

- Active Pharmaceutical Ingredient (API): Domperidone Maleate (purity >99%).
- Solvents: Dimethylformamide (DMF) or Methanol (HPLC Grade).
- Stabilizers: Polyvinylpyrrolidone (PVP K-30) or HPMC E5.
  - Note: PVP K-30 is preferred for antisolvent precipitation due to its steric stabilization efficiency with DM.
- Equipment:
  - Probe Sonicator (e.g., QSonica or equivalent) or High-Shear Homogenizer.
  - Dynamic Light Scattering (DLS) Analyzer (e.g., Malvern Zetasizer).
  - Lyophilizer (Freeze Dryer).[3]
  - Scanning Electron Microscope (SEM).[4][5]

## Experimental Protocols

We present two validated workflows: Antisolvent Precipitation (Bottom-Up) for lab-scale precision and Wet Media Milling (Top-Down) for robustness.

## Protocol A: Antisolvent Precipitation with Ultrasonication

Best for: Generating amorphous nanoparticles with minimal equipment.

Principle: Rapid injection of a drug solution into a non-solvent (antisolvent) causes high supersaturation, triggering rapid nucleation. Ultrasonication prevents crystal growth.

Step-by-Step Procedure:

- Organic Phase Preparation:
  - Dissolve 100 mg of Domperidone Maleate in 5 mL of DMF (Dimethylformamide).
  - Critical Control: Ensure complete dissolution. Sonicate for 2 mins if necessary.
- Aqueous Phase (Antisolvent) Preparation:
  - Prepare 50 mL of deionized water containing 0.5% w/v PVP K-30.
  - Maintain temperature at 4°C (ice bath) to increase viscosity and slow diffusion-controlled growth.
- Nucleation (Precipitation):
  - Position the probe sonicator tip into the aqueous phase. Set amplitude to 40%.
  - While sonicating, inject the Organic Phase (Step 1) into the Aqueous Phase (Step 2) at a rate of 1 mL/min using a syringe pump.
  - Why? Controlled injection rate balances nucleation rate vs. crystal growth.
- Stabilization:
  - Continue sonication for 10 minutes post-injection.
  - Stir the resulting colloidal suspension on a magnetic stirrer (500 rpm) for 2 hours to evaporate residual solvent (if using volatile solvents like Methanol) or proceed to washing.

- Isolation:
  - Centrifuge at 15,000 rpm for 20 minutes. Discard supernatant.
  - Wash pellet 2x with distilled water to remove DMF and excess surfactant.
  - Lyophilization: Resuspend pellet in 5% mannitol solution (cryoprotectant) and freeze-dry for 24 hours.

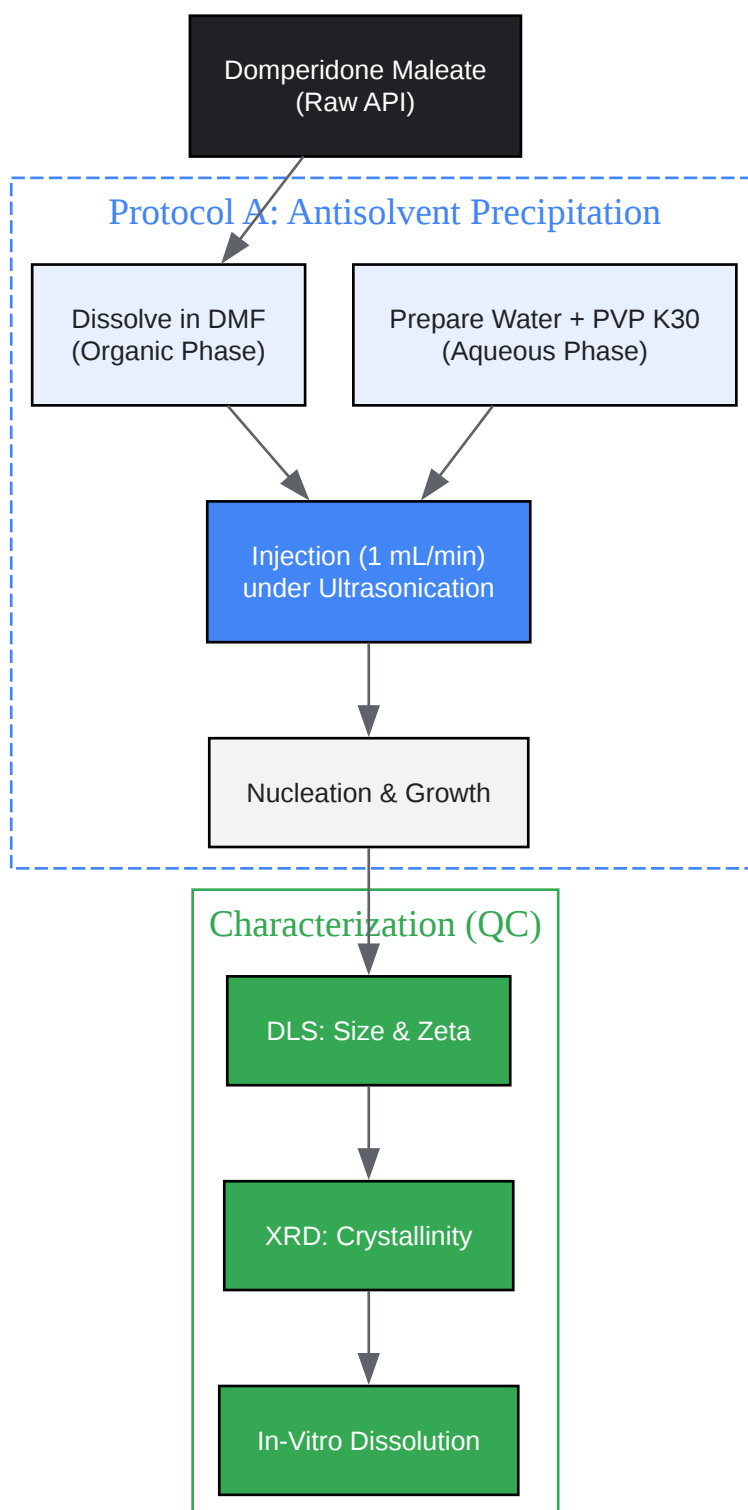
## Protocol B: Wet Media Milling (Nanomilling)

Best for: Scalable production of crystalline nanocrystals.

Step-by-Step Procedure:

- Slurry Preparation:
  - Disperse 500 mg Domperidone Maleate in 20 mL of aqueous stabilizer solution (1% Poloxamer 407 + 0.1% SLS).
- Milling:
  - Load the slurry into a planetary ball mill jar containing 0.1 mm Zirconium Oxide beads.
  - Ratio: Bead:Drug ratio should be 20:1 (w/w).
- Process:
  - Mill at 800 rpm for 60 minutes.
  - Pause: Stop every 15 mins for 5 mins to prevent overheating (thermal degradation).
- Harvesting:
  - Filter suspension through a coarse sieve to remove beads.
  - Spray dry or lyophilize the nanosuspension.

## Workflow Visualization



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Figure 2: Workflow for Antisolvent Precipitation and downstream characterization.

## Characterization & Critical Quality Attributes (CQAs)

A self-validating system requires checking these parameters. If the data deviates, revisit the synthesis steps.

### Particle Size & Zeta Potential (DLS)

- Method: Disperse 1 mg of lyophilized powder in 10 mL water. Measure at 25°C.
- Target Specs:
  - Z-Average Size: 80 nm – 300 nm.
  - Polydispersity Index (PDI): < 0.3 (Indicates monodisperse population).
  - Zeta Potential: > |30 mV| (Required for electrostatic stability).
- Insight: If PDI > 0.5, agglomeration is occurring. Increase stabilizer concentration (PVP) or sonication energy.

### Solid State Analysis (XRD & DSC)

- X-Ray Diffraction (XRD):
  - Raw DM: Sharp, intense peaks (crystalline).[4]
  - Nanoparticles: "Halo" pattern or reduced peak intensity.
  - Interpretation: Disappearance of sharp peaks confirms the transformation to an amorphous state, which is energetically favorable for rapid dissolution.
- FTIR:
  - Check for peaks at  $\sim 1690\text{ cm}^{-1}$  (C=O stretching).
  - Validation: The spectra of the nanoparticle should match the functional groups of the raw drug, confirming no chemical degradation occurred during processing.

### In-Vitro Dissolution Testing

- Apparatus: USP Type II (Paddle).
- Medium: 900 mL Phosphate Buffer (pH 6.8) or 0.1N HCl.
- Speed: 50 rpm.
- Expectation: Nanoparticles should release >80% of the drug within 30 minutes, compared to <20% for the raw drug.

## Data Summary Table

Parameter	Raw Domperidone Maleate	Optimized Nanoparticles	Method of Validation
Particle Size	10 - 50 $\mu\text{m}$	84 - 200 nm	DLS / SEM
Morphology	Rod-like crystals	Spherical / Semi-spherical	SEM
Crystallinity	Highly Crystalline	Amorphous / Semi-crystalline	XRD / DSC
Solubility (Water)	~0.9 $\mu\text{g/mL}$	> 50 $\mu\text{g/mL}$	Saturation Shake-flask
Dissolution (30 min)	< 20%	> 85%	USP Type II

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